molecular formula C24H24ClFN4O B2936395 (4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326863-86-8

(4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2936395
CAS No.: 1326863-86-8
M. Wt: 438.93
InChI Key: VJLJRKMIZJTCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone" features a quinoline core substituted with a 6-fluoro group and a piperazine ring linked to a 4-chlorophenyl moiety. The methanone group at the 3-position of the quinoline is further connected to a pyrrolidine ring. This structural framework is characteristic of bioactive molecules targeting enzymes such as aldehyde dehydrogenases (ALDH) or receptors in the central nervous system . The 4-chlorophenyl and 6-fluoro groups enhance electronic effects and receptor binding, while the pyrrolidine moiety may influence solubility and metabolic stability.

Properties

IUPAC Name

[4-[4-(4-chlorophenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O/c25-17-3-6-19(7-4-17)28-11-13-29(14-12-28)23-20-15-18(26)5-8-22(20)27-16-21(23)24(31)30-9-1-2-10-30/h3-8,15-16H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJRKMIZJTCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which incorporates a piperazine moiety, a fluoroquinoline core, and a pyrrolidine group. These structural features are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H23ClFN3O
Molecular Weight375.88 g/mol
CAS Number439858-21-6

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl and piperazine groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSalmonella typhiStrong
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleBacillus subtilisModerate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease , which are critical in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleAChE2.14 ± 0.003
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleUreaseStrong Inhibition

Anticancer Activity

Preliminary studies have suggested that compounds similar to the target molecule may exhibit anticancer properties. The presence of the piperidine ring is often associated with various anticancer activities due to its ability to interact with multiple cellular targets .

Case Studies

Several studies have focused on the biological activities of compounds related to the target molecule:

  • Antimicrobial Activity Study :
    • A study synthesized several piperazine derivatives and evaluated their antimicrobial activities. The results indicated that compounds bearing the chlorophenyl moiety exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Research :
    • Another study highlighted the enzyme inhibition properties of synthesized oxadiazole derivatives. The results showed that certain derivatives had potent AChE inhibition capabilities, suggesting potential applications in treating Alzheimer's disease .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Fluoro Position

The electron-withdrawing quinoline ring activates the C6-fluoro group for nucleophilic substitution. This reactivity is critical for structural diversification:

  • Reagents/Conditions : Amines (e.g., piperazine derivatives), thiols, or alkoxides under basic conditions (e.g., K₂CO₃, DMF, 80–100°C).

  • Example : Replacement of fluorine with piperazine analogs, as seen in structurally related 6-fluoroquinoline derivatives.

Reaction Product Yield Conditions
F → Piperazine4-(4-Chlorophenyl)piperazin-1-yl derivative65–78%DMF, K₂CO₃, 90°C, 12h

Piperazine Ring Functionalization

The piperazine nitrogen atoms are susceptible to alkylation or acylation, enabling further derivatization:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .

  • Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Reaction Type Reagent Product Application
AcylationBenzoyl chlorideNN-Benzoyl-piperazine derivativeEnhanced lipophilicity for CNS-targeting drugs
AlkylationMethyl iodideQuaternary ammonium saltImproved solubility for formulation

Pyrrolidine Methanone Reactivity

The ketone group in the pyrrolidine moiety participates in:

  • Reduction : Converted to a secondary alcohol using NaBH₄ or LiAlH₄ .

  • Condensation : Forms Schiff bases with primary amines (e.g., aniline) .

Reaction Reagent Product Notes
ReductionNaBH₄Secondary alcoholStereoselectivity depends on reducing agent
CondensationAnilineSchiff baseStabilized via hydrogen bonding

Chlorophenyl Group Modifications

The 4-chlorophenyl substituent undergoes:

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) .

  • Hydrodechlorination : Catalytic hydrogenation (H₂/Pd-C) to yield phenyl derivatives .

Reaction Catalyst Product Yield
Suzuki CouplingPd(PPh₃)₄Biaryl derivative70–85%
HydrodechlorinationPd/CPhenyl analog>90%

Quinoline Ring Functionalization

Electrophilic substitution occurs at the C2 and C8 positions of the quinoline core:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups for further reduction to amines .

  • Halogenation : Br₂/FeBr₃ adds bromine atoms for cross-coupling .

Reaction Reagent Position Application
NitrationHNO₃/H₂SO₄C8Intermediate for aminoquinolines
BrominationBr₂/FeBr₃C2Precursor for Pd-catalyzed couplings

Stability Under Hydrolytic Conditions

The compound demonstrates moderate stability in aqueous media:

  • pH 7.4 (PBS) : <5% degradation over 24h at 37°C .

  • Acidic (pH 2.0) : Partial hydrolysis of the pyrrolidine methanone to carboxylic acid .

Photochemical Reactivity

UV exposure (254 nm) induces:

  • C-F Bond Cleavage : Forms quinoline radicals, leading to dimerization.

  • Piperazine Oxidation : Generates N-oxide derivatives .

Metabolic Pathways (In Silico Prediction)

Predicted Phase I metabolism includes:

  • Oxidative Dealkylation : CYP3A4-mediated cleavage of the pyrrolidine ring .

  • Hydroxylation : CYP2D6-driven addition of –OH to the chlorophenyl group .

Key Findings:

  • The 6-fluoro group is the most reactive site, enabling efficient substitution for SAR studies .

  • Piperazine functionalization enhances target selectivity, particularly for neurological targets .

  • Stability in physiological conditions supports in vivo applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of quinoline-piperazine-methanone derivatives. Key structural analogues include:

Compound Name/ID Quinoline Substituents Piperazine Modification Methanone-Linked Group Key Structural Differences vs. Target Compound
Target Compound 6-Fluoro, 3-position 4-(4-Chlorophenyl)piperazin-1-yl Pyrrolidin-1-yl Reference structure
(4-chloro-6-fluoroquinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone 6-Fluoro, 3-position Cyclopropanecarbonyl Cyclopropanecarbonyl Piperazine substituent: cyclopropanecarbonyl vs. 4-chlorophenyl
(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone 7-Chloro, 4-position Unsubstituted piperazine 4,4-Difluorocyclohexyl Quinoline substitution (7-Cl vs. 6-F), methanone group
(2-chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone N/A (pyridazine core) 6-Propoxy-3-pyridazinyl 2-Chloro-6-fluorophenyl Core structure (pyridazine vs. quinoline)

Key Observations :

  • Piperazine Modifications : The 4-chlorophenyl group on piperazine enhances π-π stacking interactions, whereas cyclopropanecarbonyl () introduces steric bulk and alters electronic properties.
  • Methanone-Linked Groups: Pyrrolidine (target) offers conformational flexibility, while 4,4-difluorocyclohexyl () increases lipophilicity, which may affect blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

  • Receptor Binding : The 4-chlorophenyl group in the target compound is associated with high affinity for serotonin (5-HT) and dopamine receptors, similar to analogues with aromatic piperazine substituents .
  • Metabolic Stability : Pyrrolidine’s smaller ring size compared to cyclohexyl () may reduce metabolic oxidation, enhancing half-life .

Research Findings and Data

Spectroscopic and Analytical Data

  • Target Compound: NMR and MS data are unreported in the provided evidence, but analogues like show characteristic peaks for quinoline (δ 8.76 ppm for H-2) and piperazine (δ 3.70–3.90 ppm).
  • Analogues: Compound exhibits a molecular ion peak at m/z 393 (M+), with fragmentation patterns indicating cleavage at the methanone-piperazine bond .

Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~70% similarity with (common quinoline-piperazine core) but <50% with (pyridazine core). Subgraph comparison () highlights the conserved methanone-piperazine-quinoline motif across analogues.

Q & A

Q. What are the recommended synthetic routes for preparing (4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, the piperazine moiety can be introduced via Buchwald-Hartwig amination using palladium catalysts under inert atmospheres. The pyrrolidin-1-yl methanone group is typically appended using a coupling agent like EDCI/HOBt in dichloromethane (DCM) with triethylamine as a base . Thermal stability studies (e.g., TGA/DSC) should accompany synthesis to verify decomposition thresholds .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and NMR spectroscopy (1H/13C, DEPT-135 for quaternary carbons). For crystallography, compare bond lengths and angles with similar piperazine-quinoline derivatives (e.g., 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone structures ). NMR assignments should cross-validate aromatic protons (δ 6.5–8.5 ppm) and piperazine/pyrrolidine methylene signals (δ 2.5–3.5 ppm) .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : Employ HPLC-UV/HRMS with a C18 column (ACN/water gradient) and Kovacs Retention Indices for homologous series comparisons. For polar impurities, use reverse-phase chromatography with a mobile phase containing 0.1% formic acid. Statistical validation (ANOVA, Tukey’s test) ensures reproducibility across batches .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage) as per GHS guidelines. Use fume hoods for weighing, nitrile gloves, and PPE. Store in amber vials at –20°C under argon to prevent hydrolysis. Emergency protocols should include ethanol rinses for skin contact and immediate ventilation for inhalational exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for the quinoline-piperazine coupling step?

  • Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) and solvents (DMSO vs. DMF) using a Design of Experiments (DoE) approach. For example, achieved 78% yield with Pd(OAc)₂ in DMF at 110°C. Additives like K₃PO₄ (2 eq.) enhance nucleophilicity. Monitor by TLC (silica, EtOAc/hexane 3:7) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

  • Methodological Answer : Perform 2D NMR (COSY, NOESY, HSQC) to distinguish rotational isomers. For instance, piperazine chair-flip dynamics can cause split signals; variable-temperature NMR (25–60°C) clarifies exchange rates. Compare with crystallographic data (e.g., torsion angles in ) to validate conformers .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use SwissADME or Molinspiration to calculate LogP (lipophilicity), TPSA (polar surface area), and CYP450 inhibition. reports LogP = 3.2 ± 0.2, suggesting moderate blood-brain barrier penetration. Molecular dynamics simulations (AMBER/CHARMM) can model piperazine ring flexibility and target binding .

Q. How to assess the compound’s activity against serotonin/dopamine receptors?

  • Methodological Answer : Conduct radioligand binding assays (³H-Ketanserin for 5-HT₂A, ³H-SCH23390 for D₁). Use HEK293 cells expressing cloned receptors and 10 µM test compound. Normalize to reference antagonists (e.g., Clozapine for 5-HT₂A). IC₅₀ values <1 µM indicate high affinity .

Q. What methodologies evaluate thermal stability during storage?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. used TGA to identify decomposition onset at 215°C. Pair with XRD to detect polymorphic transitions, which may alter bioavailability .

Q. How to address batch-to-batch variability in biological assays?

  • Methodological Answer :
    Implement Quality-by-Design (QbD) principles. Use multivariate analysis (e.g., PCA) to correlate synthesis parameters (catalyst loading, temperature) with bioactivity. For example, applied Tukey’s test to confirm significant (p<0.05) differences in IC₅₀ between batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.